Cas no 98709-76-3 (Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-, is a brominated tetralone derivative with a molecular structure incorporating an acetamide functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules, particularly those targeting neurological or inflammatory pathways. The presence of the bromine atom enhances its reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. Its tetralone core provides a rigid framework, which may contribute to stereoselective synthesis. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Analytical characterization is confirmed via NMR, HPLC, and mass spectrometry.
Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- structure
98709-76-3 structure
商品名:Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-
CAS番号:98709-76-3
MF:C12H12NO2Br
メガワット:282.133
CID:4377188

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 化学的及び物理的性質

名前と識別子

    • Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-11706662-1.0g
N-(6-bromo-5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
98709-76-3 95%
1.0g
$0.0 2022-11-30

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- 関連文献

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-に関する追加情報

Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)- (CAS No: 98709-76-3)

Acetamide, specifically the compound N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-acetamide, is a complex organic compound with the CAS registry number 98709-76-3. This compound belongs to the class of acetamides and features a naphthalene ring system with specific substituents that contribute to its unique chemical properties. The presence of a bromine atom at the 6-position and a ketone group at the 5-position within the tetrahydro-naphthalene ring system makes this compound particularly interesting for various applications in organic synthesis and materials science.

The structure of this compound can be described as follows: the naphthalene ring is partially hydrogenated to form a tetrahydro-naphthalene system, with one of the rings being fully saturated. The ketone group at position 5 introduces an additional level of complexity to the molecule by introducing polar functionality. The acetamide group attached to position 2 further enhances the molecule's reactivity and potential for functionalization in synthetic chemistry.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for therapeutic applications. Researchers have explored its ability to modulate enzyme activity and influence cellular signaling pathways, which are critical for treating diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic acyl substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. Optimization of reaction conditions has been a focus of recent research to improve yield and purity while minimizing environmental impact.

The physical properties of this compound are also worth noting. It has a melting point of approximately 140°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

From an environmental perspective, understanding the fate and transport of this compound in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes biodegradation through microbial action, reducing its persistence in the environment.

In conclusion, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-acetamide (CAS No: 98709-76-3) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and functional groups make it an attractive target for further investigation into its chemical reactivity, biological activity, and environmental behavior.

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